molecular formula C14H10ClNO B14348558 2-[(4-Chlorophenoxy)methyl]benzonitrile

2-[(4-Chlorophenoxy)methyl]benzonitrile

Cat. No.: B14348558
M. Wt: 243.69 g/mol
InChI Key: GWJQVUKGIMZDKI-UHFFFAOYSA-N
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Description

Structural Features and Classification within Aromatic Nitriles and Phenoxy Ethers

The molecular structure of 2-[(4-Chlorophenoxy)methyl]benzonitrile is characterized by several key features that define its chemical identity and reactivity. At its core, the molecule is built upon a benzonitrile (B105546) framework, which consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. This places it firmly within the class of aromatic nitriles . studysmarter.co.ukthieme-connect.de The nitrile group is a potent electron-withdrawing group and offers a variety of synthetic transformations. thieme-connect.deresearchgate.net

Connected to the benzonitrile ring at the ortho position (position 2) is a methylene (B1212753) bridge (-CH₂-), which in turn is linked to an oxygen atom. This oxygen atom connects the benzyl (B1604629) fragment to a 4-chlorophenoxy group, forming an ether linkage. Consequently, the compound is also classified as a phenoxy ether . The presence of a chlorine atom on the para-position of the phenoxy ring further modifies the electronic properties and reactivity of that aromatic system.

The combination of a benzonitrile moiety and a phenoxy ether within the same molecule results in a bifunctional compound with a distinct set of chemical properties.

Table 1: Key Properties and Identifiers for this compound

Property Value
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
IUPAC Name This compound
Classification Aromatic Nitrile, Phenoxy Ether, Organochloride

| Key Functional Groups | Cyano (-C≡N), Ether (-O-), Aromatic Rings, Chloro (-Cl) |

Strategic Importance as a Synthon in Advanced Organic Synthesis

In the field of organic synthesis, a synthon is defined as a conceptual fragment of a molecule that assists in planning a synthetic route, often representing a nucleophilic or electrophilic site. The actual chemical reagent used to achieve this is known as the synthetic equivalent. Due to its specific functional groups, this compound serves as a highly valuable synthon for constructing more elaborate molecules.

The strategic importance of the aryloxymethylbenzonitrile framework is well-documented. These compounds are crucial intermediates for producing agrochemicals and pharmaceuticals. asianpubs.org For instance, derivatives of this framework are used to synthesize dibenz[b,e]oxepin compounds, which have shown potential as antidepressants and antihistamines. asianpubs.org

The synthetic utility of this compound arises from the reactivity of its nitrile group. The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-[(4-chlorophenoxy)methyl]benzoic acid) or can be reduced to a primary amine (2-[(4-chlorophenoxy)methyl]benzylamine). wikipedia.org These transformations allow for significant structural modifications, enabling the incorporation of this molecular scaffold into a wide range of larger, more complex target molecules. Aryl nitriles are recognized as important intermediates because the cyano group can be readily converted into various other functional groups. researchgate.net

Historical Context and Evolution of Synthetic Approaches to Related Aryloxymethylbenzonitrile Frameworks

The synthesis of molecules like this compound involves the formation of two key chemical bonds: the aryloxymethyl ether linkage and the installation of the aromatic nitrile group. The historical development of methods to create these features highlights a broader evolution in synthetic organic chemistry toward greater efficiency and cost-effectiveness.

Historically, the formation of aryl ethers was often accomplished via the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol (B47542), which typically required high temperatures and stoichiometric amounts of copper. wikipedia.orgsynarchive.com While effective, these harsh conditions limited the functional group tolerance of the reaction.

A more direct and widely adopted method for synthesizing the aryloxymethylbenzonitrile framework is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution reaction between a phenoxide and a benzyl halide. In the case of this compound, this would involve the reaction of 4-chlorophenol (B41353) with 2-cyanobenzyl chloride. Research has shown this method to be highly effective, producing good to excellent yields. asianpubs.org

A significant evolution in this specific synthetic approach has been the shift in the choice of the benzyl halide. Early syntheses frequently employed 2-cyanobenzyl bromide as the alkylating agent. asianpubs.org However, subsequent research demonstrated that the more readily available and less costly 2-cyanobenzyl chloride is also highly reactive and provides high yields, making it a better alternative for larger-scale synthesis. asianpubs.org This transition reflects a common theme in synthetic chemistry: the refinement of established methods to use more economical and accessible starting materials without compromising reaction efficiency.

Furthermore, the synthesis of aromatic nitriles themselves has a rich history, with classic methods including the Sandmeyer reaction , which converts an aryl diazonium salt to a nitrile using a copper cyanide reagent. researchgate.net Modern methods have expanded to include transition-metal-catalyzed cyanations of aryl halides and other precursors, offering milder conditions and broader applicability. researchgate.net

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H10ClNO/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-8H,10H2

InChI Key

GWJQVUKGIMZDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 2 4 Chlorophenoxy Methyl Benzonitrile

Direct Synthetic Routes

Direct synthetic routes to 2-[(4-Chlorophenoxy)methyl]benzonitrile primarily focus on the formation of the crucial ether linkage in a single key step. These methods include classical nucleophilic substitution reactions, modern cross-coupling strategies, and catalyst-mediated bond formation.

A prominent and efficient method for the synthesis of this compound is through a nucleophilic substitution reaction, a classic example of the Williamson ether synthesis. This approach involves the reaction of a 2-cyanobenzyl halide, such as 2-cyanobenzyl chloride or bromide, with 4-chlorophenol (B41353) in the presence of a base.

A detailed study has demonstrated the high reactivity and cost-effectiveness of using 2-cyanobenzyl chloride as the alkylating agent for various substituted phenols. asianpubs.org In a typical procedure, 2-cyanobenzyl chloride is reacted with the desired phenol (B47542) in the presence of a base like potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF). asianpubs.org The reaction proceeds at elevated temperatures, generally between 80-110 °C, to afford the corresponding 2-aryloxymethylbenzonitriles in good to excellent yields. asianpubs.org

The reaction mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-cyanobenzyl halide, displacing the halide and forming the desired ether bond. The use of a polar aprotic solvent like DMF facilitates this SN2 reaction.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
2-Cyanobenzyl chloridePhenolK₂CO₃DMF110High
2-Cyanobenzyl chlorideSubstituted PhenolsK₂CO₃DMF80-110Good to Excellent

This method is often preferred due to the ready availability and lower cost of 2-cyanobenzyl chloride compared to the corresponding bromide, and it provides a convenient and high-yielding pathway to the target molecule. asianpubs.org

Modern organic synthesis offers powerful cross-coupling reactions for the formation of aryl-ether bonds. While not as commonly employed for this specific transformation as nucleophilic substitution, methods like the Ullmann condensation could theoretically be adapted. The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. In a hypothetical application to synthesize this compound, this could involve the reaction of 2-(hydroxymethyl)benzonitrile (B1590355) with 1-chloro-4-iodobenzene (B104392) or a similar activated aryl halide in the presence of a copper catalyst and a base at high temperatures.

More advanced palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. These reactions typically employ a palladium catalyst with a specialized ligand to couple an aryl halide or triflate with an alcohol. The application of such a method would involve coupling 4-chlorophenol with a suitable 2-methylbenzonitrile derivative bearing a leaving group on the methyl position.

Transition metal catalysis plays a pivotal role in the efficient formation of C-O bonds. Beyond the cross-coupling strategies mentioned above, other catalyst-mediated approaches can be envisioned. For instance, copper-catalyzed reactions are known to facilitate the synthesis of nitriles from aryl halides. rsc.org While this is for the formation of the nitrile group itself, it highlights the utility of copper in activating aryl systems.

Furthermore, phase-transfer catalysis (PTC) can be employed to enhance the rate and efficiency of nucleophilic substitution reactions. biomedres.uscrdeepjournal.org In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the 4-chlorophenoxide anion from an aqueous or solid phase to the organic phase containing the 2-cyanobenzyl halide, thereby accelerating the reaction under milder conditions. crdeepjournal.orgcore.ac.uk

Catalysis TypeCatalyst ExampleReactant 1Reactant 2Key Advantage
Copper-CatalyzedCopper Iodide (CuI)Aryl HalideAlcoholUtilizes readily available starting materials
Palladium-CatalyzedPd complex with specific ligandAryl Halide/TriflateAlcoholHigh efficiency and functional group tolerance
Phase-TransferQuaternary Ammonium Salt2-Cyanobenzyl Halide4-ChlorophenolMilder reaction conditions and improved rates

Multistep Synthetic Sequences

In cases where direct routes are not feasible or desirable, multistep synthetic sequences provide an alternative. These can be designed in a convergent or linear fashion and often involve strategic functional group transformations.

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 2-methylbenzonitrile, introduce a leaving group on the methyl group via radical halogenation to form 2-(bromomethyl)benzonitrile, and then perform a nucleophilic substitution with 4-chlorophenol.

The synthesis of this compound can involve various functional group transformations. For instance, if the synthesis starts from 2-methylbenzoic acid, a multistep sequence would be required to convert the carboxylic acid to a nitrile. This could involve conversion to the primary amide followed by dehydration.

Alternatively, the nitrile group could be introduced at a later stage of the synthesis. For example, a precursor molecule without the nitrile could be subjected to the etherification reaction, followed by the introduction of the cyano group via a Sandmeyer reaction on an appropriate amino-substituted precursor or through the cyanation of an aryl halide.

A key intermediate in many of these potential routes is a derivative of 2-methylbenzonitrile with a functional group on the methyl carbon that is suitable for the etherification reaction. For example, 2-methylbenzonitrile can be halogenated to 2-(bromomethyl)benzonitrile, which is a highly reactive precursor for the nucleophilic substitution reaction with 4-chlorophenol.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound would focus on several key reaction parameters to maximize the yield and minimize the formation of byproducts. These parameters include the choice of base, solvent, reaction temperature, and the molar ratio of reactants.

Influence of Base: The selection of a suitable base is crucial for the deprotonation of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. Common bases used in Williamson ether synthesis include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃, Na₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. A stronger base can lead to a higher concentration of the phenoxide, but also potentially to side reactions if the alkyl halide is susceptible to elimination.

Effect of Solvent: The solvent plays a vital role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the anion (phenoxide) relatively free to act as a nucleophile. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Reaction Temperature: Temperature is a critical factor that affects the rate of the reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures might lead to the decomposition of reactants or products, or promote undesirable side reactions, such as elimination or side-chain reactions on the benzonitrile (B105546) ring. Therefore, an optimal temperature must be determined experimentally to achieve a high yield in a reasonable timeframe.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of 4-chlorophenol to 2-(halomethyl)benzonitrile and the base, is another important parameter. Using a slight excess of one reactant, typically the less expensive or more readily available one, can help to drive the reaction to completion. The amount of base used also needs to be optimized to ensure complete deprotonation of the phenol without causing unwanted side reactions.

Although specific experimental data for the optimization of this compound synthesis is not publicly available, a hypothetical optimization study could generate data as presented in the interactive table below. This table illustrates how systematic variation of reaction conditions could lead to an optimized protocol.

Hypothetical Optimization Data for the Synthesis of this compound

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux875
2K₂CO₃ (1.5)DMF80685
3K₂CO₃ (1.5)DMF100492
4K₂CO₃ (2.0)DMF100493
5NaOH (1.2)EthanolReflux1260
6NaH (1.2)THF60588
7Cs₂CO₃ (1.5)Acetonitrile80690
8K₂CO₃ (1.5)DMSO100489

Detailed research into the synthesis of analogous ether compounds suggests that a combination of a moderately strong base like potassium carbonate in a polar aprotic solvent such as DMF at an elevated temperature generally provides good to excellent yields. Further optimization would involve fine-tuning these parameters and might also explore the use of phase-transfer catalysts to enhance the reaction rate and yield, particularly when using less polar solvents or biphasic reaction media.

Chemical Reactivity and Transformation Pathways of 2 4 Chlorophenoxy Methyl Benzonitrile

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. This fundamental property underpins many of the characteristic reactions of this functional group.

Nucleophilic Additions and Reductions (e.g., to amines, imines)

The nitrile group of 2-[(4-Chlorophenoxy)methyl]benzonitrile can undergo nucleophilic addition with a variety of reagents. One of the most significant transformations is its reduction to a primary amine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding {2-[(4-Chlorophenoxy)methyl]phenyl}methanamine. This transformation is a valuable synthetic route for introducing a primary amine function.

Another important nucleophilic addition involves the use of organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent (R-MgX) to the nitrile carbon leads to the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. This provides a method for the synthesis of various substituted ketones.

The nitrile group can also be hydrolyzed under acidic or basic conditions. This reaction typically proceeds through an amide intermediate, which can be isolated under controlled conditions. Prolonged reaction times or harsher conditions will lead to the formation of the corresponding carboxylic acid, 2-[(4-Chlorophenoxy)methyl]benzoic acid.

Table 1: Nucleophilic Additions and Reductions of the Nitrile Group
Reaction TypeReagent(s)Product Type
ReductionLithium aluminum hydride (LiAlH4)Primary Amine
Grignard ReactionR-MgX, followed by H3O+Ketone
Hydrolysis (partial)H3O+ or OH- (mild conditions)Amide
Hydrolysis (complete)H3O+ or OH- (strong conditions)Carboxylic Acid

Cycloaddition Reactions of the Nitrile Functionality

While less common than nucleophilic additions, the nitrile group can participate in cycloaddition reactions. For instance, in the presence of suitable dienes, nitriles can act as dienophiles in Diels-Alder type reactions, although this often requires high temperatures or catalysis. Another notable cycloaddition is the reaction with azides to form tetrazoles, which is a valuable transformation in medicinal chemistry for the introduction of this heterocyclic moiety.

Transformations at the Benzylic Position

The methylene (B1212753) bridge in this compound is a benzylic position, which exhibits enhanced reactivity due to its proximity to the benzene (B151609) ring.

Substitution Reactions (e.g., SN2, SN1 if relevant carbocation stability exists)

The synthesis of this compound itself often involves a nucleophilic substitution reaction at the benzylic position. For example, the reaction between 2-cyanobenzyl halide and 4-chlorophenol (B41353) under basic conditions proceeds via an SN2 mechanism. asianpubs.org The benzylic carbon is susceptible to attack by nucleophiles, leading to the displacement of a leaving group.

The stability of a potential benzylic carbocation, which can be stabilized by resonance with the adjacent benzene ring, suggests that SN1 reactions are also possible, particularly with good leaving groups and under appropriate solvent conditions.

Table 2: Substitution Reactions at the Benzylic Position
Reaction TypeMechanismKey Features
Nucleophilic SubstitutionSN2Favored by strong nucleophiles and aprotic solvents. asianpubs.org
Nucleophilic SubstitutionSN1Possible due to resonance stabilization of the benzylic carbocation intermediate.

Oxidation and Reduction Chemistry of the Methylene Bridge

The benzylic methylene group can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. This would transform this compound into 2-((4-chlorophenoxy)carbonyl)benzonitrile. Conversely, while the methylene group is already in a reduced state, specific catalytic hydrogenation conditions could potentially lead to cleavage of the C-O bond, though this is a less common transformation.

Reactions of the Chlorinated Phenyl Ring

The 4-chlorophenyl group is generally less reactive towards substitution than the benzylic position. The chlorine atom deactivates the ring towards electrophilic aromatic substitution and is also a poor leaving group for nucleophilic aromatic substitution.

However, under forcing conditions or with the use of transition metal catalysts, reactions at this position are possible. Nucleophilic aromatic substitution (SNAr) can occur with strong nucleophiles, particularly if there were additional electron-withdrawing groups on the ring, which is not the case here.

More synthetically useful are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom, although aryl chlorides are known to be less reactive than the corresponding bromides or iodides.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. ulethbridge.ca For this compound, two distinct aromatic rings are available for substitution, each with a different reactivity profile.

Benzonitrile (B105546) Ring: The benzonitrile ring is substituted with a cyano group (-CN) and a benzyloxymethyl group (-CH₂-O-Ar). The cyano group is a powerful electron-withdrawing group due to both its strong inductive effect and resonance effect, which pull electron density out of the ring. minia.edu.eg Consequently, the -CN group is strongly deactivating, making the benzonitrile ring significantly less reactive towards electrophiles than benzene. minia.edu.eg This deactivation destabilizes the positively charged carbocation intermediate (the arenium ion) formed during the reaction. ulethbridge.camsu.edu The directing effect of the cyano group is meta, as substitution at the ortho and para positions would place the positive charge of the arenium ion intermediate on the carbon directly attached to the electron-withdrawing cyano group, a particularly unfavorable arrangement. libretexts.org

Chlorophenoxy Ring: The second ring is part of a 4-chlorophenoxy group. It bears two substituents: a chlorine atom and the ether linkage.

Ether Linkage (-O-R): The oxygen atom of the ether is an activating group. organicchemistrytutor.com It donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) effect. This donation of electrons stabilizes the arenium ion intermediate, particularly when the attack is at the ortho and para positions. uomustansiriyah.edu.iqorganicchemistrytutor.com This makes the ether group a strong ortho, para-director.

Chlorine Atom (-Cl): Halogens are a unique class of substituents. While they are deactivating due to their strong electron-withdrawing inductive effect (-I), they are ortho, para-directing. libretexts.org This is because their lone pairs can be donated to the ring via a resonance effect (+R), which helps to stabilize the carbocation intermediates for ortho and para attack. libretexts.org

In the 4-chlorophenoxy moiety, the ether oxygen is para to the chlorine atom. The activating, ortho, para-directing effect of the ether oxygen will dominate the reactivity of this ring. Therefore, the chlorophenoxy ring is significantly more activated towards electrophilic aromatic substitution than the benzonitrile ring. Substitution will be directed to the positions ortho to the powerfully activating ether group (positions 2 and 6 relative to the ether linkage).

Table 1: Influence of Substituents on the Rate and Selectivity of Electrophilic Aromatic Substitution.
Substituent GroupEffect on ReactivityDirecting InfluenceGoverning Electronic Effect
-CN (Cyano)Strongly DeactivatingMeta-I, -R
-Cl (Chloro)Weakly DeactivatingOrtho, Para-I > +R
-OR (Ether)Strongly ActivatingOrtho, Para+R > -I
-CH₂-O-Ar (Benzyloxymethyl)Weakly DeactivatingOrtho, Para-I (Inductive)

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Chlorine

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlumenlearning.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.com

In this compound, the potential leaving group is the chlorine atom on the phenoxy ring. However, this ring lacks the strong EWGs, such as nitro (-NO₂) or cyano (-CN) groups, that are typically required to facilitate the SNAr reaction under moderate conditions. wikipedia.orgchemistrysteps.com The benzonitrile portion of the molecule is electronically isolated from the chlorophenoxy ring by the methylene bridge (-CH₂-), meaning its electron-withdrawing effect is not transmitted by resonance. Any inductive effect would be negligible over this distance.

Consequently, the chlorophenoxy ring is considered "non-activated" towards nucleophilic aromatic substitution. Direct displacement of the chlorine atom via the addition-elimination SNAr mechanism is expected to be extremely slow and would likely require harsh reaction conditions, such as very high temperatures and the use of a very strong nucleophile or base. uomustansiriyah.edu.iq Under such forcing conditions, other reaction pathways, such as an elimination-addition (benzyne) mechanism, might compete or dominate, though this falls outside the scope of a direct SNAr pathway. uomustansiriyah.edu.iq Some modern methods have been developed for the SNAr of non-activated aryl chlorides, but these often require specific catalysts or reaction conditions. mdpi.comresearchgate.net

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of potential reactions provides insight into their feasibility, rates, and the products that can be expected. For this compound, the key transformations would be EAS and, hypothetically, SNAr.

Transition State Analysis and Reaction Rate Determination

The rate of a chemical reaction is determined by the activation energy required to reach the highest-energy point on the reaction coordinate, the transition state.

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves two main steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the arenium ion), followed by the rapid loss of a proton to restore aromaticity. msu.edu The first step, the formation of the arenium ion, is the slow, rate-determining step. msu.edumasterorganicchemistry.com The stability of the transition state leading to this intermediate dictates the reaction rate.

Activating groups (like the ether oxygen) donate electron density, which stabilizes the positive charge of the arenium ion and the preceding transition state, thus lowering the activation energy and increasing the reaction rate. libretexts.org

Deactivating groups (like the cyano and chloro groups) withdraw electron density, destabilizing the arenium ion and the transition state, which increases the activation energy and slows the reaction rate. minia.edu.eglibretexts.org

Based on this, the rate of EAS on the chlorophenoxy ring of this compound is predicted to be significantly faster than on the benzonitrile ring.

Table 2: Relative Reaction Rates for the Nitration of Substituted Benzenes (Benzene = 1).
CompoundSubstituentRelative Rate
Anisole (Methoxybenzene)-OCH₃ (similar to -OR)1,000
Toluene-CH₃25
Benzene-H1
Chlorobenzene-Cl0.03
Benzonitrile-CN~6 x 10⁻⁵

Note: Data is illustrative of general substituent effects.

Nucleophilic Aromatic Substitution (SNAr): The standard SNAr mechanism is a two-step addition-elimination process. The rate-determining step is typically the first step: the nucleophilic attack on the carbon bearing the leaving group to form a high-energy, negatively charged Meisenheimer complex. uomustansiriyah.edu.iq The activation energy for this step is highly sensitive to the electronic nature of the substituents on the ring. The absence of strong electron-withdrawing groups ortho or para to the chlorine atom in this compound means that the transition state leading to the Meisenheimer complex is not significantly stabilized. This results in a very high activation energy and an extremely slow reaction rate under normal conditions. lumenlearning.com Recent computational studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, bypassing a discrete intermediate, though this is also influenced by the substrate's electronic properties. rsc.orgstrath.ac.uk

Identification of Intermediates and Side Products

Intermediates:

EAS Intermediate (Arenium Ion): During an EAS reaction on either ring, the key intermediate is the arenium ion (or sigma complex). This is a carbocation in which the positive charge is delocalized over the remaining π-system of the ring. For the chlorophenoxy ring, substitution ortho to the ether group allows for a resonance structure where the positive charge is stabilized by the lone pairs on the oxygen atom, explaining the regioselectivity. uomustansiriyah.edu.iq For the benzonitrile ring, this intermediate is destabilized by the electron-withdrawing cyano group.

SNAr Intermediate (Meisenheimer Complex): In a hypothetical SNAr reaction, the intermediate would be a Meisenheimer complex. This is a negatively charged species where the nucleophile has added to the ring, breaking its aromaticity. lumenlearning.com The negative charge is delocalized across the π-system. For this intermediate to be stable enough to form, the negative charge must be delocalized onto strongly electron-withdrawing groups. In the case of this compound, this stabilizing factor is absent.

Side Products:

EAS Side Products: Under forcing EAS conditions on the more reactive chlorophenoxy ring, polysubstitution could occur, leading to the introduction of more than one electrophile onto the ring. Steric hindrance from the bulky benzyloxymethyl group might influence the ratio of ortho-substituted products.

SNAr Side Products: If the extremely harsh conditions required for nucleophilic substitution on a non-activated aryl chloride were employed, various side products could be anticipated. High temperatures and strong bases could lead to the cleavage of the ether linkage. Additionally, such conditions can promote the formation of a benzyne (B1209423) intermediate via an elimination-addition mechanism, which could lead to a mixture of regioisomeric products. uomustansiriyah.edu.iq In some cases, using certain nucleophiles like alkoxides, the formation of phenol (B47542) derivatives via ether cleavage has been observed as a side reaction. scientificupdate.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-[(4-Chlorophenoxy)methyl]benzonitrile, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments.

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. The expected spectrum would show distinct signals for the aromatic protons on both the benzonitrile (B105546) and the chlorophenoxy rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons connecting the two aromatic moieties. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would display signals for the quaternary carbons (including the carbon of the nitrile group, -C≡N), the aromatic CH carbons, and the methylene carbon. The chemical shifts of these signals are indicative of their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values and actual experimental values may vary.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzonitrile Aromatic CH7.3 - 7.8125 - 135
Chlorophenoxy Aromatic CH6.9 - 7.4115 - 130
Methylene CH₂~5.1~70
Benzonitrile Quaternary C-110 - 145
Chlorophenoxy Quaternary C-155 - 160
Nitrile C≡N-117 - 120

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR spectroscopy would reveal the characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds. For this compound, key expected absorptions would include:

A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the C≡N stretching of the nitrile group.

Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O-C stretching of the ether linkage.

Bands in the 1000-1100 cm⁻¹ region for the C-Cl stretching.

Multiple bands in the 1400-1600 cm⁻¹ region for the C=C stretching of the aromatic rings.

Bands around 2850-3000 cm⁻¹ for the C-H stretching of the methylene and aromatic groups.

Raman spectroscopy , being complementary to FT-IR, would also provide information on the molecular vibrations. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C≡N (Nitrile)2220 - 22402220 - 2240
C-O-C (Ether)1200 - 1300-
C-Cl1000 - 1100-
C=C (Aromatic)1400 - 16001400 - 1600
C-H (Aromatic/Aliphatic)2850 - 31002850 - 3100

Mass Spectrometry (High-Resolution MS, Fragmentation Studies) for Molecular Formula and Isotopic Abundance

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₀ClNO). The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Fragmentation studies , typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), would reveal the fragmentation pathways of the molecule. Expected fragmentation would likely involve the cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy and cyanobenzyl moieties. For instance, a prominent fragment might be observed corresponding to the loss of the chlorophenoxy group.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For a crystalline sample of this compound, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering insights into the molecular conformation. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state properties of the compound. While no published crystal structure for this specific compound is currently available, studies on related structures like 2-amino-4-chlorobenzonitrile (B1265954) have provided detailed crystallographic data, including unit cell parameters and space groups. analis.com.my

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., GC-FID, HPLC-UV/MS)

Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. GC analysis would provide information on the purity of the sample by separating it from any impurities. GC-MS would also aid in the identification of any impurities by providing their mass spectra. The analysis of related chlorophenoxy compounds by GC has been well-documented. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. An HPLC method, likely using a reversed-phase column and a UV or MS detector, could be developed for this compound. An HPLC-UV method would be suitable for routine purity checks and quantification, while HPLC-MS would provide additional structural information for impurity identification. Methods for the HPLC analysis of benzonitrile and related compounds have been established. helixchrom.comzodiaclifesciences.comzodiaclifesciences.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and molecular geometry of 2-[(4-Chlorophenoxy)methyl]benzonitrile. analis.com.my DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are frequently employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. biointerfaceresearch.comresearchgate.net For similar benzonitrile (B105546) derivatives, these calculations have shown good agreement with experimental data obtained from X-ray diffraction. analis.com.my

Table 1: Illustrative Calculated Geometrical Parameters for a Substituted Benzonitrile Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.745 C-C-Cl: 119.5 C-O-C-C: 178.5
C≡N 1.158 C-C-C≡N: 178.9 C-C-O-C: 118.2
C-O 1.375 C-O-C: 118.0 H-C-C-H: 0.1

Note: This data is representative of typical DFT calculations for related aromatic compounds and not specific to this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the flexibility of this compound, particularly the rotation around the ether linkage and the methylene (B1212753) bridge. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This map reveals the most stable conformations (energy minima) and the energy barriers for conformational changes (transition states). For similar flexible molecules, DFT calculations have been successfully used to identify the global minimum energy conformation and other low-energy conformers, which can influence the compound's biological activity and physical properties.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uomphysics.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, as well as the chlorine atom, indicating these as potential sites for electrophilic interaction. mdpi.com The aromatic rings would exhibit regions of both positive and negative potential. This analysis is often complemented by Mulliken or Natural Bond Orbital (NBO) charge analysis, which quantifies the charge on each atom. analis.com.mybiointerfaceresearch.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For similar aromatic compounds, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO may be distributed over the electron-withdrawing nitrile group. mdpi.com This analysis helps in predicting how this compound might interact with other molecules.

Table 2: Representative Frontier Molecular Orbital Data for a Related Molecule

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.23
HOMO-LUMO Gap 5.62

Note: This data is for illustrative purposes and does not represent the specific values for this compound.

Computational Spectroscopic Prediction and Validation Against Experimental Data

Computational methods, particularly DFT, are widely used to predict vibrational spectra (FT-IR and FT-Raman). biointerfaceresearch.comnih.gov The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes. nih.govresearchgate.net For substituted benzonitriles, the characteristic C≡N stretching frequency is a key feature in the IR spectrum. orientjchem.org Theoretical calculations can accurately predict this and other significant vibrational modes, although a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net Similarly, NMR chemical shifts and UV-Vis absorption spectra can be computationally predicted and validated against experimental findings. researchgate.netresearchgate.net

Reaction Mechanism Modeling and Kinetic Studies using Computational Methods

Computational chemistry can be employed to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathway can be elucidated, and activation energies can be determined. researchgate.net This provides valuable information on the feasibility and kinetics of a reaction. For example, the mechanism of cycloaddition reactions involving benzonitrile derivatives has been studied using DFT, revealing the stepwise nature of the reaction and the factors controlling regioselectivity. researchgate.net Such studies on this compound could predict its behavior in various chemical transformations.

Role in Complex Molecule Synthesis and Chemical Scaffolds

Precursor for Diverse Heterocyclic Systems (e.g., benzimidazoles, quinazolinones)

The chemical reactivity of the nitrile group in 2-[(4-Chlorophenoxy)methyl]benzonitrile, coupled with the potential for transformations on the phenyl ring, renders it a valuable precursor for the synthesis of various heterocyclic systems. While direct, documented evidence for the synthesis of quinazolinones from this specific benzonitrile (B105546) is limited in publicly available literature, the general reactivity of 2-substituted benzonitriles suggests its potential in such transformations. More established is its role in the formation of benzimidazole (B57391) derivatives.

Research has described the synthesis of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles, which have been evaluated as selective neuropeptide Y Y1 receptor antagonists. In the structure-activity relationship (SAR) studies of these compounds, the (4-chlorophenoxy)methyl group at the 2-position of the benzimidazole ring was kept constant, highlighting the importance of this substituent for biological activity. This implies the use of a precursor molecule containing the 2-[(4-Chlorophenoxy)methyl] moiety in the synthesis of these benzimidazole derivatives. A common synthetic route to 2-substituted benzimidazoles involves the condensation of a benzonitrile derivative with an o-phenylenediamine.

A plausible synthetic pathway for the formation of 2-[(4-Chlorophenoxy)methyl]benzimidazole from this compound is outlined in the following reaction scheme:

ReactantsReagents and ConditionsProduct
This compound1. o-Phenylenediamine2. Acid catalyst (e.g., polyphosphoric acid)3. Heat2-[(4-Chlorophenoxy)methyl]benzimidazole

Building Block for Aryl-Ether and Benzonitrile Containing Architectures

The inherent structural features of this compound make it an ideal building block for the construction of more complex molecules containing both aryl-ether and benzonitrile motifs. These structural units are prevalent in many biologically active compounds and functional materials. The aryl-ether linkage provides a degree of conformational flexibility, while the benzonitrile group can serve as a versatile synthetic handle for further chemical modifications.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. These modifications allow for the introduction of new functional groups and the extension of the molecular scaffold. The chlorophenoxy group can also participate in various coupling reactions, further expanding the synthetic possibilities.

The utility of this compound as a building block is exemplified by its incorporation into larger, more complex molecular architectures designed for specific biological targets. The combination of the rigid benzonitrile ring and the flexible ether linkage allows for the precise positioning of substituents in three-dimensional space, which is crucial for molecular recognition and biological activity.

Strategies for Chemical Library Synthesis and Diversity Generation

The structural characteristics of this compound make it a suitable scaffold for the generation of chemical libraries for high-throughput screening. Diversity-oriented synthesis aims to create a collection of structurally diverse molecules from a common starting material. The multiple reaction sites on the this compound molecule allow for the introduction of a wide range of substituents, leading to a large number of distinct compounds.

Strategies for generating a chemical library based on this scaffold could involve:

Modification of the nitrile group: Conversion of the nitrile to various functional groups (amides, tetrazoles, etc.) can introduce significant chemical diversity.

Substitution on the aromatic rings: Electrophilic aromatic substitution or cross-coupling reactions can be employed to introduce different substituents on both the benzonitrile and the chlorophenoxy rings.

Variation of the linker: While the methyl group serves as a simple linker, modifications to this part of the molecule could also be explored to alter the spatial arrangement of the two aromatic rings.

By systematically varying the substituents at these positions, a large and diverse library of compounds can be synthesized. This library can then be screened for biological activity against a variety of targets, potentially leading to the discovery of new drug candidates.

Enantioselective Synthesis Applications (if applicable to the compound or its direct derivatives)

While there is no direct evidence in the reviewed literature for the application of this compound itself in enantioselective synthesis, its derivatives, particularly those where the benzylic methylene (B1212753) group is further substituted, could be targets for such methodologies. If a chiral center is introduced at the methylene bridge, enantioselective synthesis would be crucial to separate and evaluate the biological activity of the individual enantiomers.

For instance, if a derivative such as 2-[(4-Chlorophenoxy)(phenyl)methyl]benzonitrile were to be synthesized, its asymmetric synthesis would be of significant interest. Methods such as chiral catalysis or the use of chiral auxiliaries could be employed to control the stereochemistry of the newly formed chiral center. The separation of enantiomers of related chiral molecules containing a chlorophenoxy moiety has been achieved using techniques like chiral high-performance liquid chromatography (HPLC). This indicates that should a chiral derivative of this compound be synthesized, established methods for chiral separation would likely be applicable.

Solid State Chemistry and Crystal Engineering of 2 4 Chlorophenoxy Methyl Benzonitrile

Investigation of Polymorphism and Pseudopolymorphism (Solvates, Hydrates)

There are no published studies investigating the polymorphic or pseudopolymorphic behavior of 2-[(4-Chlorophenoxy)methyl]benzonitrile. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. Similarly, the formation of solvates or hydrates (pseudopolymorphism), where solvent molecules are incorporated into the crystal lattice, has not been documented for this compound. Consequently, no data tables on different crystalline forms or their specific formation conditions can be provided.

Analysis of Supramolecular Synthons and Hydrogen Bonding Networks

A detailed analysis of the supramolecular synthons and hydrogen bonding networks within the crystal structure of this compound cannot be presented, as the crystal structure itself has not been publicly reported. Supramolecular synthons are structural units within supermolecules that are formed by intermolecular interactions. The identification of these synthons is predicated on the availability of crystallographic data, which is currently lacking for this compound. Without such data, a discussion of the specific hydrogen bonds and other intermolecular interactions that govern the crystal packing is not possible.

Co-Crystal Formation and Engineering for Enhanced Chemical Properties

Research into the co-crystal formation of this compound has not been found in the available scientific literature. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. The process of co-crystal engineering is utilized to modify and enhance the physicochemical properties of a target molecule, such as solubility, stability, and bioavailability. The absence of any studies on the co-crystallization of this compound means there are no findings to report on potential co-formers or the properties of any resulting co-crystals.

Structure-Property Relationships in the Crystalline State

Understanding the relationship between the crystalline structure of a compound and its macroscopic properties is a fundamental aspect of solid-state chemistry. However, without any available information on the crystal structure or the physical properties of the crystalline form of this compound, no structure-property relationships can be discussed. Such an analysis would require experimental data linking specific structural features, such as molecular conformation and packing arrangements, to properties like melting point, hardness, or dissolution rate, none of which are available.

Environmental Transformation Pathways and Mechanistic Degradation Studies Chemical Mechanisms

Photochemical Degradation Pathways and Kinetics under Model Conditions

Photochemical degradation, or photolysis, is a significant pathway for the transformation of organic compounds in the environment, driven by the absorption of light energy. For 2-[(4-Chlorophenoxy)methyl]benzonitrile, photodegradation is expected to be initiated by the absorption of UV radiation by the aromatic rings. The presence of the chlorophenoxy and benzonitrile (B105546) groups influences the electronic properties of the molecule and thus its susceptibility to photodegradation.

Direct photolysis may occur when the molecule itself absorbs light, leading to an excited state that can undergo bond cleavage. nih.gov Key potential photochemical reactions include:

Homolytic cleavage of the C-Cl bond: The carbon-chlorine bond on the phenoxy ring is a likely site for photolytic cleavage, generating a phenyl radical and a chlorine radical. This is a common pathway for chlorinated aromatic compounds.

Cleavage of the ether bond: The benzylic ether linkage (C-O bond) can also undergo homolytic or heterolytic cleavage upon photoexcitation. ambeed.comyoutube.com

Reactions involving the nitrile group: The cyano group can also participate in photochemical reactions, although it is generally more stable than the C-Cl or ether bonds under photolytic conditions.

Indirect photolysis involves the reaction of the compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and other reactive oxygen species. nih.gov These highly reactive species can attack the aromatic rings or the benzylic carbon, leading to hydroxylation, oxidation, and eventual ring-opening. researchgate.netmdpi.com

The kinetics of photochemical degradation are expected to follow pseudo-first-order kinetics, dependent on factors such as light intensity, pH, and the presence of photosensitizers in the medium. mdpi.com

Table 1: Potential Photochemical Degradation Reactions of this compound

Reaction TypeDescriptionPotential Products
C-Cl Bond CleavageHomolytic cleavage of the carbon-chlorine bond on the phenoxy ring.2-(Phenoxymethyl)benzonitrile, Chlorine radical
Ether Bond CleavageCleavage of the benzylic ether linkage.4-Chlorophenol (B41353), 2-Methylbenzonitrile
HydroxylationAddition of hydroxyl radicals to the aromatic rings.Hydroxylated derivatives of the parent compound

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is determined by the strength of its chemical bonds. At elevated temperatures, the compound will undergo thermal decomposition. The likely points of initial bond scission are the C-O ether linkage and the C-Cl bond, as they are generally weaker than the C-C bonds of the aromatic rings.

A significant thermal degradation pathway for the benzonitrile moiety is the trimerization of the nitrile groups at high temperatures to form a thermally stable triazine ring. researchgate.net This process can lead to the formation of polymeric materials. The decomposition of the chlorophenoxy group at high temperatures can lead to the formation of various chlorinated and non-chlorinated aromatic compounds.

Table 2: Predicted Thermal Decomposition Stages of this compound

Temperature RangeDecomposition StagePrimary Reactions
Lower TemperatureInitial DecompositionCleavage of the benzylic ether bond, C-Cl bond scission.
Higher TemperatureSecondary DecompositionTrimerization of nitrile groups to form triazine rings, fragmentation of aromatic rings.

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis is a chemical reaction with water that can lead to the degradation of organic compounds. The stability of this compound to hydrolysis depends on the reactivity of its functional groups with water under different pH conditions.

Ether Linkage: Benzylic ethers are generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions. organic-chemistry.org The rate of hydrolysis would be influenced by the stability of the resulting benzylic carbocation.

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid. wikipedia.orglibretexts.org This reaction is typically slow under neutral environmental pH but can be accelerated by acidic or basic conditions. wikipedia.org

C-Cl Bond: The carbon-chlorine bond on the aromatic ring is generally resistant to hydrolysis under typical environmental conditions.

Oxidative and Reductive Transformation Pathways in Chemical Systems

Oxidative and reductive processes are critical in determining the environmental fate of organic pollutants.

Oxidative Pathways: In the presence of strong oxidizing agents, such as hydroxyl radicals (•OH) generated in advanced oxidation processes (AOPs), the aromatic rings of this compound are susceptible to attack. nih.govacs.orgresearchgate.netresearchgate.netacs.org This can lead to the formation of hydroxylated intermediates, such as chlorophenols and catechols. acs.org Further oxidation can result in the cleavage of the aromatic rings and ultimately mineralization to CO2, H2O, and inorganic ions like chloride. acs.org The benzylic carbon is also a potential site for oxidative attack. organic-chemistry.org

Reductive Pathways: Under anaerobic conditions, reductive dehalogenation of the chlorophenoxy group is a plausible transformation pathway. nih.govasm.orgascelibrary.orgnih.gov This process involves the replacement of the chlorine atom with a hydrogen atom, yielding 2-(phenoxymethyl)benzonitrile. Reductive dechlorination is often mediated by microorganisms in anaerobic environments. nih.govasm.org The nitrile group can also be reduced to a primary amine under strong reducing conditions, although this is less likely to be a major environmental pathway compared to reductive dehalogenation. libretexts.org

Table 3: Potential Oxidative and Reductive Transformation Products

PathwayReactant/ConditionKey TransformationMajor Products
OxidativeHydroxyl radicals (•OH)Aromatic ring hydroxylation and cleavage4-Chlorophenol, Hydroxylated benzonitriles, Carboxylic acids
ReductiveAnaerobic conditionsReductive dehalogenation2-(Phenoxymethyl)benzonitrile

Advanced Research Directions and Future Perspectives in the Chemistry of 2 4 Chlorophenoxy Methyl Benzonitrile

Development of Sustainable and Green Synthetic Methodologies

The classical synthesis of 2-[(4-Chlorophenoxy)methyl]benzonitrile and its analogs often relies on the Williamson ether synthesis, a robust and well-established method. wikipedia.org However, traditional approaches frequently utilize polar aprotic solvents like DMF or DMSO and stoichiometric amounts of strong bases, which can present environmental and safety concerns. researchgate.net Future research is poised to focus on developing more sustainable and greener alternatives to these conventional methods.

One promising direction is the implementation of phase-transfer catalysis (PTC) . PTC can facilitate the reaction between the anionic phenoxide and the benzylic halide in a biphasic system, often with water as one of the phases, thereby reducing the need for large volumes of organic solvents. mdpi.com The use of quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols as catalysts can enhance reaction rates and yields under milder conditions. mdpi.com

Another avenue for greening the synthesis is the exploration of alternative energy sources , such as microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many organic transformations, including ether synthesis. researchgate.net This technique can often be combined with solvent-free conditions or the use of more environmentally benign solvents.

Furthermore, the development of recyclable catalytic systems is a key goal in sustainable chemistry. Ionic liquids, for instance, can serve as both the solvent and catalyst and can often be recycled and reused, minimizing waste. nih.gov Research into novel ionic liquids with tailored properties for the synthesis of benzonitrile (B105546) derivatives could lead to highly efficient and sustainable processes. nih.gov

MethodologyPotential AdvantagesKey Research Focus
Phase-Transfer Catalysis (PTC)Reduced organic solvent use, milder reaction conditions, potential for aqueous media. mdpi.comDevelopment of highly efficient and recyclable phase-transfer catalysts.
Microwave-Assisted SynthesisDrastically reduced reaction times, improved energy efficiency, potential for solvent-free reactions. researchgate.netOptimization of reaction conditions and scalability of microwave-assisted protocols.
Ionic LiquidsRecyclable reaction medium and catalyst, potential for unique reactivity and selectivity. nih.govDesign and synthesis of task-specific ionic liquids for ether synthesis.
Flow ChemistryImproved safety and control, enhanced scalability, potential for process automation.Development of continuous flow processes for the synthesis of this compound and its analogs.

Application in Novel Functional Materials (e.g., optoelectronic, polymeric, chemical aspects)

The unique combination of a polar nitrile group and a halogenated aromatic ether within this compound suggests its potential as a building block for novel functional materials.

In the realm of optoelectronic materials , benzonitrile derivatives are known for their intriguing electronic and optical properties. researchgate.net The presence of the cyano group, a strong electron-withdrawing group, can influence the electronic structure of the molecule, potentially leading to interesting photophysical behaviors such as fluorescence. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.gov The chlorine atom also provides a site for further functionalization, allowing for the fine-tuning of electronic properties.

The polymeric aspects of this compound are also ripe for exploration. The benzonitrile and chlorophenoxy moieties can be incorporated into polymer backbones to create materials with tailored properties. For example, polymers containing phenoxy groups can exhibit good thermal stability and mechanical properties. nih.govacs.org The introduction of the polar nitrile group could enhance properties such as dielectric constant or gas permeability. Research could focus on the synthesis of polyesters, polyamides, or polyimides derived from functionalized analogs of this compound.

Material TypePotential ApplicationKey Research Focus
Optoelectronic MaterialsOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Molecular Switches. researchgate.netmdpi.comSynthesis of extended conjugated systems incorporating the this compound core and characterization of their photophysical and electronic properties.
Polymeric MaterialsHigh-performance thermoplastics, gas separation membranes, dielectric materials. nih.govacs.orgDevelopment of polymerization strategies to incorporate the monomer into various polymer architectures and evaluation of the resulting material properties.
Chemical SensorsDetection of specific analytes through changes in optical or electronic properties.Design and synthesis of derivatives with specific recognition motifs and investigation of their sensing capabilities.

Exploration of Stereoselective Syntheses of Chiral Analogs

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. While this compound itself is achiral, the synthesis of its chiral analogs presents a significant and exciting research challenge.

One major area of focus would be the development of enantioselective methods for the synthesis of axially chiral diaryl ethers . snnu.edu.cnchemrxiv.orgnih.govrsc.orgacs.org Atropisomerism can arise in sterically hindered diaryl ethers, and the development of catalytic asymmetric methods to control this element of chirality is a current frontier in organic synthesis. While the parent compound may not exhibit stable atropisomers, appropriately substituted analogs could.

Another approach is the introduction of a stereocenter on the methylene (B1212753) bridge or on a substituent of either aromatic ring. This could be achieved through the use of chiral starting materials or the development of asymmetric catalytic reactions. For example, the enantioselective synthesis of chiral β-aryloxy alcohols followed by conversion to the corresponding nitrile could be a viable route. acs.org The synthesis of such chiral analogs could be of interest for applications in asymmetric catalysis or as chiral building blocks for pharmaceuticals.

Chiral Analog TypeSynthetic StrategyPotential Application
Axially Chiral Diaryl EthersCatalytic atroposelective synthesis (e.g., using chiral phosphoric acids or N-heterocyclic carbenes). snnu.edu.cnchemrxiv.orgnih.govrsc.orgacs.orgChiral ligands in asymmetric catalysis, chiral materials with unique optical properties.
Molecules with StereocentersAsymmetric synthesis using chiral catalysts or starting from chiral pool materials. acs.orgnih.govChiral building blocks for pharmaceuticals and agrochemicals, chiral probes for biological systems.

Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The synergy between synthetic and theoretical chemistry can accelerate the discovery and development of new molecules and materials. For this compound, computational studies can provide valuable insights into its structure, properties, and reactivity, guiding future synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's conformational preferences, electronic structure, and spectroscopic properties. researchgate.netfrontiersin.org This can help in understanding the influence of the substituent pattern on the molecule's geometry and electronic characteristics, which is crucial for the design of functional materials. pku.edu.cn Theoretical studies can also be used to predict the photophysical properties of novel derivatives, aiding in the selection of promising candidates for optoelectronic applications. researchgate.net

Furthermore, computational modeling can be used to elucidate reaction mechanisms for both the synthesis and potential transformations of this compound. rsc.org For instance, theoretical studies of the Williamson ether synthesis can provide insights into the transition state and the factors governing reactivity and selectivity. rsc.org This understanding can then be used to optimize reaction conditions and design more efficient synthetic routes.

Research AreaComputational MethodPotential Insights
Molecular Structure and PropertiesDensity Functional Theory (DFT), Ab initio methods. researchgate.netfrontiersin.orgPrediction of stable conformations, electronic properties (HOMO-LUMO gap), vibrational spectra, and NMR chemical shifts.
Reaction MechanismsTransition state theory, molecular dynamics simulations. rsc.orgElucidation of reaction pathways, identification of key intermediates and transition states, prediction of reaction kinetics and selectivity.
Material DesignQuantum mechanics/molecular mechanics (QM/MM), molecular docking. elsevierpure.comScreening of virtual libraries of derivatives for desired properties, prediction of intermolecular interactions in the solid state.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.